Product packaging for Bruceanol G(Cat. No.:CAS No. 168301-20-0)

Bruceanol G

Cat. No.: B066375
CAS No.: 168301-20-0
M. Wt: 608.6 g/mol
InChI Key: LNFLSPAGUXRAML-GLQLFLDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bruceanol G is a biologically active quassinoid isolated from the medicinal plant Brucea species, renowned for its potent and selective anticancer properties. Its primary research value lies in its multifaceted mechanism of action, which includes the potent inhibition of DNA topoisomerase I and II, leading to DNA damage and cell cycle arrest. Furthermore, this compound is a potent inducer of apoptosis (programmed cell death) in a wide range of cancer cell lines, including multidrug-resistant phenotypes, by modulating key signaling pathways such as the activation of caspases and the disruption of mitochondrial membrane potential. Its efficacy is particularly noted in research models of leukemia, breast, and colon cancers. This compound serves as a critical pharmacological tool for elucidating the mechanisms of cell death, DNA damage response, and for developing novel therapeutic strategies against resistant cancers. Available with high purity for research applications, this compound is provided as a solid and is soluble in DMSO. This product is intended for laboratory research purposes and is strictly classified as For Research Use Only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H40O13 B066375 Bruceanol G CAS No. 168301-20-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

168301-20-0

Molecular Formula

C30H40O13

Molecular Weight

608.6 g/mol

IUPAC Name

methyl (1R,2S,3R,6R,8S,9R,12S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate

InChI

InChI=1S/C30H40O13/c1-12-8-16(32)23(35)28(6)15(12)10-17-29-11-40-30(26(38)39-7,24(36)19(34)21(28)29)22(29)20(25(37)41-17)42-18(33)9-13(2)27(4,5)43-14(3)31/h9,12,15,17,19-24,34-36H,8,10-11H2,1-7H3/b13-9+/t12-,15+,17-,19-,20-,21-,22-,23-,24+,28+,29-,30+/m1/s1

InChI Key

LNFLSPAGUXRAML-GLQLFLDVSA-N

SMILES

CC1CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O

Isomeric SMILES

C[C@@H]1CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O

Canonical SMILES

CC1CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O

Synonyms

bruceanol G

Origin of Product

United States

Isolation and Structural Elucidation of Bruceanol G

Plant Source and Advanced Extraction Methodologies

Bruceanol G is a naturally occurring compound isolated from the plant Brucea antidysenterica. nih.gov This plant, belonging to the Simaroubaceae family, has a history of use in traditional medicine. nih.gov The isolation process typically begins with the collection of plant material, such as the bark and root. nih.gov

The initial step involves the air-drying and powdering of the plant parts to increase the surface area for efficient extraction. nih.gov A common and effective method for extracting compounds from Brucea antidysenterica is maceration with methanol (B129727) (MeOH) at room temperature. nih.gov This process is often repeated to ensure maximum yield of the crude extract. nih.gov Following extraction, the solvent is removed under reduced pressure to yield a concentrated crude extract, which then undergoes further fractionation and purification. nih.gov In some protocols, the crude extract is partitioned between different solvents, such as dichloromethane (B109758) and ethyl acetate, to separate compounds based on their polarity. nih.gov

Chromatographic Separation and Purification Techniques for this compound

The separation and purification of this compound from the crude plant extract is a multi-step process that relies on various chromatographic techniques. mdpi.com These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase. mdpi.com

Initially, the crude extract is often subjected to column chromatography over silica (B1680970) gel. nih.gov This technique separates the mixture into fractions of decreasing polarity by eluting with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. The progress of the separation is monitored by Thin-Layer Chromatography (TLC), which allows for the visualization of the separated compounds and the pooling of similar fractions. nih.gov

Further purification of the fractions containing this compound is achieved through more advanced chromatographic methods. High-Performance Liquid Chromatography (HPLC) is a crucial tool for obtaining highly pure compounds. mdpi.com HPLC utilizes a high-pressure pump to pass the solvent through a column packed with a stationary phase, resulting in high-resolution separations. The purity of the isolated this compound is often confirmed by HPLC analysis. nih.gov

Modern Spectroscopic Analysis for this compound Structure Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. mdpi.comlehigh.edu Both ¹H NMR and ¹³C NMR experiments are employed to map out the carbon-hydrogen framework of this compound.

¹H NMR (Proton NMR): This technique provides information about the different types of protons in the molecule and their chemical environments. The chemical shifts (δ) indicate the electronic environment of the protons, while the coupling constants (J) reveal the connectivity between adjacent protons.

¹³C NMR (Carbon-13 NMR): This method identifies all the unique carbon atoms in the molecule. The chemical shifts of the carbon signals provide insights into the types of carbon atoms present (e.g., carbonyls, alkenes, aliphatic carbons).

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in piecing together the molecular structure. These experiments establish correlations between protons, between protons and the carbons they are directly attached to, and between protons and carbons that are two or three bonds away, respectively.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful tool for determining the precise molecular formula of a compound. researchgate.net This technique measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. For this compound, HRESIMS provides the exact molecular weight, allowing for the unambiguous determination of its elemental composition (the number of carbon, hydrogen, and oxygen atoms). researchgate.net This information is critical for confirming the proposed structure.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in this compound. mdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of bonds within a molecule. mdpi.com The absorption of infrared radiation at specific frequencies corresponds to particular functional groups. For this compound, characteristic IR absorption bands would indicate the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups (from esters and ketones), and carbon-carbon double bonds (C=C). aau.edu.et

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. lehigh.edu The absorption of UV or visible light corresponds to the promotion of electrons to higher energy levels. The wavelength of maximum absorption (λmax) can indicate the presence of chromophores, such as α,β-unsaturated ketones, which are common features in quassinoids. aau.edu.et

Preclinical Pharmacological Activities of Bruceanol G: in Vitro and Mechanistic Investigations

Anticancer and Cytotoxic Effects of Bruceanol G

This compound, a natural compound isolated from Brucea antidysenterica, has demonstrated notable cytotoxic effects against various cancer cell lines in preclinical studies. nih.gov These investigations have been crucial in elucidating its potential as an anticancer agent.

Assessment in Human Cancer Cell Lines

The cytotoxic activity of this compound has been evaluated across a spectrum of human cancer cell lines, revealing its potential to inhibit the growth of different types of tumors.

This compound has shown significant cytotoxicity against human oral cancer cells. nih.gov In a study involving KB cells, a human oral squamous carcinoma cell line, this compound exhibited potent activity with a 50% effective dose (ED50) of 0.55 µM. nih.gov Another study reported its cytotoxic activity against human oral squamous cell carcinoma with a 50% inhibitory concentration (IC50) value of 0.55 μmol/L. researchgate.net This highlights its potential as a promising agent for oral cancer research.

The cytotoxic effects of this compound have also been observed in colorectal adenocarcinoma cell lines. Specifically, against the COLO-205 cell line, this compound demonstrated significant cytotoxicity with an ED50 value of 0.44 µM. nih.gov COLO-205 is a cell line derived from ascitic fluid of a patient with colon cancer and is widely used in cancer research.

While specific data on the direct cytotoxic effects of this compound on human breast and laryngeal cancer cell lines is limited in the provided search results, related compounds from the Brucea genus have shown activity against these cancers. For instance, Brusatol (B1667952), another quassinoid from Brucea javanica, is effective against laryngeal cancer. nih.govresearchgate.net Similarly, Brusatol, Bruceine A, Bruceine B, Bruceantinol, and Brujavanol E have exhibited cytotoxic effects against breast cancer cells. researchgate.net Although this does not directly describe the activity of this compound, it suggests that quassinoids as a class of compounds have a broad spectrum of anticancer activity.

Interactive Table: Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeMetricValueReference
KBOral Squamous CarcinomaED500.55 µM nih.gov
Human Oral Squamous Cell CarcinomaOral CancerIC500.55 µmol/L researchgate.net
COLO-205Colorectal AdenocarcinomaED500.44 µM nih.gov
Colorectal Adenocarcinoma Cell Lines (e.g., COLO-205)

Cellular and Molecular Mechanisms of Anticancer Action of this compound

Understanding the mechanisms by which this compound exerts its cytotoxic effects is crucial for its development as a potential therapeutic agent.

Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate cancer cells. crcl.fr While the direct molecular mechanism of this compound-induced apoptosis is not extensively detailed in the provided search results, the induction of apoptosis is a recognized mechanism of action for compounds isolated from the Brucea species. researchgate.net Extracts from Brucea have been shown to induce apoptosis in oral cancer cells, as evidenced by DNA fragmentation patterns. researchgate.net This suggests that this compound may also mediate its anticancer effects through the induction of apoptosis. The process of apoptosis often involves the activation of caspases and the involvement of pro-apoptotic proteins like Bax, which can lead to mitochondrial dysfunction and ultimately, cell death. thermofisher.commdpi.complos.org

Inhibition of Cell Proliferation and Growth

This compound, a quassinoid isolated from Brucea antidysenterica and also found in Brucea javanica, has demonstrated significant cytotoxic and anti-proliferative activities against various cancer cell lines in preclinical in vitro studies. researchgate.netfrontiersin.orgnih.gov Research has highlighted its potential as a potent antineoplastic agent. nih.govnih.gov

Initial studies revealed that this compound exhibits significant cytotoxicity against COLO-205 (colon adenocarcinoma) and KB (oral squamous carcinoma) neoplastic cell lines. nih.gov Further investigations have consistently shown its cytotoxic potential in oral cancer. frontiersin.orgnih.gov Specifically, this compound displayed excellent cytotoxicity against human oral squamous cell carcinoma cells. researchgate.netresearchgate.net

The anti-proliferative activity of this compound has been quantified in several studies, demonstrating its potency. The table below summarizes the reported half-maximal effective concentration (ED50) and half-maximal inhibitory concentration (IC50) values for this compound against different cancer cell lines.

Cell LineCancer TypeActivity MetricConcentration (µM)Reference(s)
COLO-205Colon AdenocarcinomaED500.44 nih.gov
KBOral Squamous CarcinomaED500.55 nih.gov
Human Oral Squamous Cell CarcinomaOral CancerIC500.55 researchgate.netresearchgate.net
HCT-8Ileocecal AdenocarcinomaED500.16–0.67* frontiersin.org

*Note: The reported ED50 range is for Bruceanol D, E, and F, closely related quassinoids, against HCT-8 cells, suggesting a class effect. frontiersin.org

These findings underscore the potent ability of this compound to inhibit the proliferation and growth of various cancer cells, particularly those of colon and oral origin. frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net

Suppression of Cell Migration and Invasion

The direct impact of this compound on the suppression of cell migration and invasion has not been specifically elucidated in the available research. However, studies on other quassinoids from Brucea javanica, such as Bruceine D (BD), have demonstrated the ability to inhibit these key processes in cancer metastasis. For example, BD treatment has been shown to reduce the protein levels of epithelial-mesenchymal transition (EMT) markers like N-cadherin, MMP-2, and MMP-9 in osteosarcoma cells, which is indicative of reduced migratory and invasive potential. nih.gov Given that compounds from Brucea javanica are known to affect cancer cell migration and invasion, it is plausible that this compound may share this activity, though direct experimental evidence is needed for confirmation. nih.govresearchgate.net

Elucidation of Targeted Signaling Pathways (e.g., NF-κB, PI3K/AKT, p38-MAPK, Wnt/β-catenin, STAT3, Nrf2)

The precise mechanisms by which this compound exerts its cytotoxic effects are not fully detailed, but research on related quassinoids from Brucea javanica points towards the modulation of several critical signaling pathways involved in cancer cell survival, proliferation, and inflammation. researchgate.netfrontiersin.orgnih.gov

NF-κB Signaling: Other metabolites from Brucea javanica, such as Brusatol and Bruceine D, have been shown to suppress the NF-κB signaling pathway. frontiersin.org This pathway is a key regulator of inflammation and cell survival, and its inhibition is a common mechanism for anti-cancer agents. For instance, Brusatol has been associated with the suppression of the NF-κB pathway in inflammatory and cancer models. frontiersin.org

PI3K/AKT Signaling: The PI3K/AKT pathway is a central node in cell survival and proliferation, and its inhibition is a target for cancer therapy. researchgate.netresearchgate.net While direct evidence for this compound is pending, other quassinoids like Bruceine A and Bruceoside B have been shown to inhibit the PI3K/Akt pathway, suggesting this may be a class effect. researchgate.netfrontiersin.org

p38-MAPK Signaling: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in cellular responses to stress and inflammation and can play a role in cancer progression. researchgate.net Related compounds like Brusatol have been implicated in modulating the p38-MAPK pathway in pancreatic cancer cells. researchgate.net

Wnt/β-catenin Signaling: Aberrant Wnt/β-catenin signaling is a hallmark of many cancers, driving proliferation and maintaining stem-like properties. nih.gov While a direct link to this compound has not been established, the broad anti-cancer profile of quassinoids suggests potential interaction with this fundamental pathway.

STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is frequently over-activated in many cancers, promoting proliferation and survival. nih.gov The related quassinoid, Bruceine D, has been shown to inhibit the STAT3 signaling pathway in osteosarcoma, leading to reduced tumor growth and suppression of cancer stem cell-like traits. nih.gov Given the structural similarities, it is plausible that this compound may also target this pathway.

Nrf2 Signaling: The Nrf2 pathway is a key regulator of cellular antioxidant responses, and its inhibition can sensitize cancer cells to chemotherapy. nih.gov Brusatol, another quassinoid from Brucea javanica, is a known inhibitor of the Nrf2 signaling pathway. nih.gov

While these findings are for related compounds, they provide a strong rationale for investigating the direct effects of this compound on these critical cancer-related signaling pathways. researchgate.netfrontiersin.orgnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netnih.gov

Inhibition of Protein Synthesis in Cancer Cells

Quassinoids, the class of natural compounds to which this compound belongs, are recognized as potent inhibitors of protein synthesis in eukaryotic cells. thegoodscentscompany.comnih.govnih.gov This inhibition is a key mechanism contributing to their cytotoxic and anti-cancer effects. thegoodscentscompany.comnih.gov

The primary mode of action for quassinoids is the blockade of the elongation step in protein synthesis. nih.gov Studies on related compounds like Bruceantin (B1667948) have shown that they act on the ribosome, preventing the formation of peptide bonds and the extension of the polypeptide chain. nih.govnih.gov This leads to a halt in the production of proteins essential for cell survival and proliferation, ultimately triggering cell death. The inhibitory effect of quassinoids on protein synthesis has been observed to be selective for certain cancer cell types. nih.gov

While the specific molecular interactions of this compound with the ribosomal machinery have not been detailed, its classification as a quassinoid strongly implies that it shares this fundamental mechanism of inhibiting protein synthesis. nih.govthegoodscentscompany.comnih.gov

Anti-inflammatory Activities and Underlying Molecular Mechanisms of this compound

Modulatory Effects on Inflammatory Cytokines and Mediators

Direct studies detailing the specific anti-inflammatory activities of this compound and its effects on inflammatory cytokines and mediators are limited. However, extensive research on other metabolites from Brucea javanica indicates that this class of compounds possesses significant anti-inflammatory properties. researchgate.netfrontiersin.org

Metabolites from Brucea javanica, such as Bruceoside B and Brusatol, have been shown to exert anti-inflammatory effects by inhibiting the production of key pro-inflammatory mediators. researchgate.netfrontiersin.org For example, Bruceoside B significantly decreased the lipopolysaccharide (LPS)-induced secretion of inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) in macrophage cell lines. researchgate.net This inhibition is often linked to the suppression of the NF-κB signaling pathway, a central regulator of the inflammatory response. researchgate.netfrontiersin.org Brusatol has also been reported to reduce levels of inflammatory cytokines by modulating both the NF-κB and Nrf2 pathways. frontiersin.org

Interplay with Key Anti-inflammatory Signaling Pathways (e.g., NF-κB, Nrf2)

The nuclear factor-kappaB (NF-κB) signaling pathway is a central regulator of inflammatory responses to various stimuli, including stress and pro-inflammatory cytokines. nih.govnih.gov Upon activation, NF-κB transcription factors trigger the expression of genes that can lead to inflammation. nih.gov Research suggests that some quassinoids, the class of compounds to which this compound belongs, can modulate this pathway. For instance, Brusatol, a related quassinoid, has been associated with the inhibition of NF-κB activation. frontiersin.orgnih.gov Specifically, Brusatol-enriched Brucea javanica oil has shown potential in improving enteritis by possibly inhibiting the NF-ΚB signaling pathway. frontiersin.org

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular response to oxidative stress. nih.govmdpi.com It controls the expression of genes involved in antioxidant defense and inflammation. mdpi.commdpi.com The activation of Nrf2 leads to the upregulation of antioxidant enzymes and can suppress neuroinflammation. mdpi.com Some studies have explored the interaction of quassinoids with the Nrf2 pathway. Brusatol, for example, has been identified as a pharmacological inhibitor of Nrf2. nih.govnih.gov This inhibition has been shown to slow tumor cell growth in some cancer models. nih.gov

Antimalarial Activities of this compound and Related Quassinoids

Efficacy Against Plasmodium falciparum Strains

Several quassinoids, including analogs of this compound, have demonstrated notable in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govfrontiersin.org Studies have shown that the effectiveness of these compounds can be significant, with some exhibiting IC50 values in the nanomolar range. nih.gov For instance, the quassinoids ailanthinone (B1198025) and bruceantin have shown potent activity against both chloroquine-sensitive (T9-96) and chloroquine-resistant (K1) strains of P. falciparum. nih.gov

The activity of these compounds is not uniform across all analogs. For example, while ailanthinone and bruceantin are highly active, chaparrin, another quassinoid, is less so. nih.gov The presence of an ester moiety in the structure of these compounds appears to contribute to their antimalarial potency. nih.gov this compound itself has been noted for its potential antimalarial properties, in line with the general activity of this class of compounds. thegoodscentscompany.com

In Vitro Antimalarial Activity of Selected Quassinoids

CompoundP. falciparum Strain(s)Reported Activity (IC50)Reference
AilanthinoneT9-96 (chloroquine-sensitive), K1 (chloroquine-resistant)Nanomolar range nih.gov
BruceantinT9-96 (chloroquine-sensitive), K1 (chloroquine-resistant)Nanomolar range nih.gov
ChaparrinT9-96 (chloroquine-sensitive), K1 (chloroquine-resistant)Less active nih.gov
Brujavanol EK1 (chloroquine-resistant)5.54 µM researchgate.net

Targeting Specific Parasite Life Cycle Stages (e.g., Gametocyte Function, Ookinete Development)

The life cycle of the malaria parasite is complex, involving both asexual and sexual stages. nih.gov Gametocytes are the sexual stages of the parasite responsible for transmission from humans to mosquitoes. nih.govnih.gov The development of these gametocytes is a multi-stage process, and their maturation is crucial for the parasite's life cycle to continue. biorxiv.org Some antimalarial drugs can influence gametocyte production, which is a key area of research for transmission-blocking strategies. nih.govfrontiersin.org

Following ingestion by a mosquito, gametocytes develop into gametes, which then fuse to form a zygote. nih.govmdpi.com This zygote subsequently develops into a motile ookinete. acs.orgnih.gov The ookinete is a critical stage that allows the parasite to move through the mosquito's midgut and establish infection. nih.govd-nb.info

Research into quassinoids has shown that they can interfere with these transmission stages. Brusatol, a compound structurally related to this compound, has been identified as a potent inhibitor of male gamete activity and also blocks the development of ookinetes in P. berghei, a model for human malaria. nih.govacs.org Specifically, brusatol was found to prevent the exflagellation of male gametes, a crucial step in fertilization, without affecting their initial nuclear morphology or DNA content. acs.org Furthermore, it was observed that brusatol can completely block parasite transmission in mosquitoes at a low dose. acs.org

Other Investigated Biological Activities of this compound and Quassinoid Analogs

Antiviral Properties

In addition to their antimalarial and anticancer activities, some quassinoids have been investigated for their potential antiviral properties. thegoodscentscompany.com For instance, simalikalactone D, a quassinoid from Quassia africana, has demonstrated antiviral activity. thegoodscentscompany.com While specific studies focusing solely on the antiviral properties of this compound are limited, the broader class of quassinoids has shown promise in this area.

Antidysenteric and Antifeedant Research

The plant from which this compound is isolated, Brucea antidysenterica, has a history of traditional use in treating dysentery. nih.govaau.edu.etresearchgate.net Modern research has begun to validate these traditional uses, with studies indicating that compounds isolated from this plant possess amoebicidal activity. aau.edu.et For example, bruceantin, another quassinoid from B. antidysenterica, has shown potent in vitro activity against Entamoeba histolytica, the parasite that causes amoebic dysentery. frontiersin.org

Quassinoids are also known for their bitter taste, which contributes to their antifeedant properties against various insects. tandfonline.comnih.govscielo.br A number of quassinoids have been tested for their ability to deter feeding in insect larvae. tandfonline.comnih.gov For example, isobrucein-B was found to be a potent antifeedant against the diamondback moth. tandfonline.com While some quassinoids like quassin (B1678622) and glaucarubinone (B224207) show broad activity against different pests, the structure-activity relationships for antifeedant effects can be complex. nih.gov

Structure Activity Relationship Sar Studies of Bruceanol G and Quassinoid Analogs

Identification of Crucial Pharmacophores and Structural Motifs for Biological Activity

The biological activity of quassinoids, including Bruceanol G, is intrinsically linked to specific structural features, or pharmacophores, within their highly oxygenated, degraded triterpene framework. nih.gov SAR studies across the quassinoid class have identified several key motifs essential for their cytotoxic and antimalarial effects. thegoodscentscompany.comalfa-chemistry.comnih.gov

One of the most critical features for the antineoplastic activity of many quassinoids is the presence of an α,β-unsaturated ketol group in the A-ring of the molecule. guidetopharmacology.org Additionally, an oxymethyl bridge, often found between carbons C-8 and C-11, and the specific nature of the ester group at position C-15 are recognized as significant contributors to their biological potency. thegoodscentscompany.com The complex interplay of these functionalities dictates the compound's ability to interact with biological targets. For instance, in the case of bruceantin (B1667948), a related quassinoid, its potent activity has been linked to its ability to inhibit protein synthesis by interfering with the peptidyl transferase site on the ribosome. guidetopharmacology.orgmetabolomicsworkbench.org While direct SAR studies on this compound are limited, its shared structural backbone with other potent quassinoids suggests that these general pharmacophoric principles are applicable. metabolomicsworkbench.orgtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Potency

Quantitative structure-activity relationship (QSAR) modeling provides a mathematical lens to understand the link between a compound's chemical structure and its biological activity. thegoodscentscompany.comnih.gov This computational technique is particularly useful for complex molecules like quassinoids. mims.comwikidata.orgcenmed.com Although specific QSAR models focused exclusively on this compound are not prominent in the literature, broader QSAR studies on the quassinoid family have been performed to elucidate the drivers of their activity. thegoodscentscompany.commims.com

These studies aim to identify efficacious inhibitors against various diseases, such as malaria and HIV, by creating a mathematical relationship between structural properties and biological function. thegoodscentscompany.commims.com For example, QSAR studies have been applied to a range of quassinoid compounds to identify the best inhibitors against the PfEMP1 protein, a target in malaria, using methods like Multiple Linear Regression (MLR). thegoodscentscompany.com Such models help in predicting the potency of new, untested analogs and guide the synthesis of more effective compounds. The principles derived from these broader quassinoid QSAR analyses provide a framework for estimating the potential activity of this compound and prioritizing it for further experimental testing. chemicalprobes.org

Computational Approaches in SAR Analysis and Optimization

Modern drug discovery heavily relies on computational methods to accelerate the analysis and optimization of lead compounds. nih.gov For this compound and its analogs, molecular docking and cheminformatics have offered significant insights into their mechanism of action and structural uniqueness.

Molecular Docking Simulations for Target Binding

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a specific target, typically a protein or enzyme. citeab.comchem960.com This technique has been instrumental in evaluating the therapeutic potential of phytochemicals from plants like Brucea antidysenterica, the source of this compound. tandfonline.comciteab.com

In one study, various phytochemicals from B. antidysentrica, including several bruceanol compounds, were docked against receptors implicated in acute myeloid leukemia (AML), such as Fms-like Tyrosine Kinase 3 (FLT3) and Myeloid cell leukemia-1 (MCL1). citeab.com The results demonstrated that numerous compounds from this plant have considerable binding affinities, signifying their therapeutic potential. citeab.com For example, Bruceanol D, a close analog of this compound, exhibited a strong binding affinity to the FLT3 receptor. citeab.com These in silico studies help to prioritize which compounds should be advanced for more rigorous in vitro and in vivo testing. citeab.comchem960.com In a similar vein, docking studies on other quassinoids like bruceine G against the H5N1 neuraminidase enzyme have been performed to explore potential antiviral applications. wikipedia.orgdovepress.com

CompoundTarget ReceptorBinding Affinity (kcal/mol)Reference
Bruceanol DFLT3-8.9 citeab.com
BruceantinFLT3-8.8 citeab.com
Gilteritinib (Approved Drug)FLT3-9.1 citeab.com
HydnocarpinMCL1-8.9 citeab.com
AMG-176 (Approved Drug)MCL1-8.6 citeab.com

Cheminformatics-Based Fragmentation Analysis

Cheminformatics offers a suite of tools for analyzing and comparing chemical structures. nih.govebi.ac.uk Fragmentation analysis, using algorithms like the Breaking of Retrosynthetically Interesting Chemical Substructures (BRICS) and Retrosynthetic Combinatorial Analysis Procedure (RECAP), helps to deconstruct complex molecules into their core scaffolds and substituent groups. wikidata.orgscienceopen.com

This type of analysis was performed on brusatol (B1667952), a very close and widely studied analog of this compound. wikidata.orgscienceopen.com The analysis yielded no useful fragments for derivatization or scaffold hopping; it primarily returned the intact core brusatol molecule along with very small, simple molecules like methanol (B129727) and formaldehyde. wikidata.orgscienceopen.com This result is indicative of the highly unique and intricate structural features within the quassinoid framework. wikidata.org It suggests that the core scaffold is highly integrated and not easily broken down into synthetically accessible or modular pieces, making the generation of analogs through scaffold hopping particularly challenging. scienceopen.com

Biosynthetic Pathway Investigation of Bruceanol G

Proposed Biogenetic Origin from Tetracyclic Triterpenoids

Bruceanol G, like other quassinoids, is understood to be a degraded triterpenoid (B12794562) derived from a tetracyclic triterpene precursor. nih.govresearchgate.net This biogenetic relationship positions quassinoids as secondary metabolites originating from the extensive family of triterpenoids, which are C30 compounds built from six isoprene (B109036) units. nih.gov The transformation from the initial C30 triterpene skeleton to the various classes of quassinoids (C18, C19, C20, C22, and C25) involves a complex series of oxidative degradation steps. wikipedia.orgsigmaaldrich.com

The proposed starting points for quassinoid biosynthesis are the tetracyclic triterpenoid alcohols euphol (B7945317) or its stereoisomer, tirucallol. sigmaaldrich.com These precursors undergo multistep oxidative processes where parts of the carbon skeleton are cleaved and rearranged. sigmaaldrich.com Specifically, the formation of the core quassinoid structure involves the removal of a methyl group at the C-4 position and the loss of four carbon atoms from the side chain. sigmaaldrich.com This proposed origin from tetracyclic triterpenoids provides the foundational framework for elucidating the specific enzymatic reactions and genetic machinery involved in producing complex quassinoids like this compound. nih.gov

Elucidation of Enzymatic Steps in Quassinoid Biosynthesis

While the complete biosynthetic pathway to this compound remains under investigation, key initial enzymatic steps have been successfully elucidated. researchgate.net Research focused on the invasive plant Ailanthus altissima, a known producer of quassinoids, has shed light on the early stages of the pathway, confirming a shared evolutionary origin with another class of triterpenoids, the limonoids. researchgate.netthegoodscentscompany.com

The first three committed steps in quassinoid biosynthesis have been identified and are catalyzed by a sequence of three enzymes:

Oxidosqualene Cyclase (OSC): The pathway begins with the cyclization of 2,3-oxidosqualene. plantaedb.com An oxidosqualene cyclase, specifically a tirucalla-7,24-dien-3β-ol synthase (AaTS), catalyzes this crucial step to form the tetracyclic triterpene scaffold, tirucalla-7,24-dien-3β-ol. researchgate.net

Cytochrome P450 Monooxygenase 1 (CYP450): Following cyclization, the triterpene undergoes oxidation. The enzyme AaCYP71CD4, a cytochrome P450 monooxygenase, converts tirucalla-7,24-dien-3β-ol into dihydroniloticin (B1180404). researchgate.netplantaedb.com

Cytochrome P450 Monooxygenase 2 (CYP450): A second P450 enzyme, AaCYP71BQ17, performs a subsequent oxidation step, converting dihydroniloticin into the protolimonoid melianol (B1676181). researchgate.netplantaedb.com

Melianol is a key shared intermediate in the biosynthesis of both quassinoids and limonoids. plantaedb.com The pathway diverges after the formation of melianol, leading to the vast structural diversity seen in these two compound classes. The downstream pathway from melianol to this compound involves further, more complex enzymatic modifications, including oxidations, reductions, and rearrangements, likely catalyzed by enzymes such as additional cytochrome P450s, oxidoreductases, and isomerases. scienceopen.com

Genetic Basis and Biosynthetic Gene Cluster Analysis for this compound Production

The production of specialized metabolites like this compound in plants is typically governed by a set of genes, often located together on a chromosome in what is known as a biosynthetic gene cluster (BGC). wikidata.orgwikipedia.org Identifying and characterizing the BGC for this compound is essential for understanding its regulation and for any future biotechnological efforts.

The elucidation of the enzymatic steps described above was made possible through genetic analysis. researchgate.net Researchers utilized transcriptome and metabolome data from Ailanthus altissima to identify candidate genes. researchgate.netoaepublish.com The genes for the first three enzymes—AaTS, AaCYP71CD4, and AaCYP71BQ17—were found to be co-expressed, meaning their expression levels rise and fall in concert, which is a strong indicator that they function in the same biochemical pathway. researchgate.netoaepublish.com

Co-expression analysis is a powerful tool for discovering additional genes within the BGC. oaepublish.com By searching for other genes that share a similar expression profile with the known pathway genes, researchers can identify candidates for the downstream enzymes that convert melianol into various quassinoids. plantaedb.com This integrated approach, combining transcriptomic data with metabolomic analysis, provides a targeted strategy for discovering the complete set of genes responsible for this compound biosynthesis. metabolomicsworkbench.org

Biotechnological Approaches for Engineered Biosynthesis of this compound and its Analogs

The low natural abundance of many quassinoids, including this compound, makes biotechnological production an attractive alternative to chemical synthesis or extraction from plant sources. Engineered biosynthesis relies on the principles of metabolic engineering and the use of heterologous expression systems.

Heterologous expression—the expression of genes in a host organism that does not naturally produce the target compound—is a cornerstone for pathway elucidation and reconstruction. nih.gov To confirm the function of the candidate genes from Ailanthus altissima, they were transiently expressed in the plant host Nicotiana benthamiana. researchgate.netdovepress.com This technique allows for rapid verification of enzyme function in vivo. researchgate.netoaepublish.com

For more controlled characterization and production, microbial hosts are often preferred.

Saccharomyces cerevisiae (Yeast): Yeast is a widely used eukaryotic host for reconstituting plant biosynthetic pathways. It has been successfully used to characterize oxidosqualene cyclases from other triterpenoid pathways and is a suitable host for expressing the membrane-bound cytochrome P450 enzymes common in quassinoid biosynthesis. plantaedb.com

Escherichia coli : As a well-understood prokaryotic host, E. coli is another common choice for metabolic engineering. abcam.comnih.gov While expressing plant P450s can be challenging, modifications and co-expression of necessary reductase partners can enable the production of triterpenoid precursors.

These host systems are instrumental in functionally characterizing the entire this compound biosynthetic pathway, one enzyme at a time, and for eventually assembling the full pathway for production.

Once a biosynthetic pathway is established and reconstituted in a heterologous host, metabolic engineering strategies can be applied to optimize and diversify the production of this compound and its analogs. nih.gov The ultimate goal is to create a microbial cell factory capable of producing these valuable compounds on an industrial scale. nih.gov

Common strategies include:

Blocking Competing Pathways: The host organism's native metabolic pathways can divert precursors away from the desired product. Deleting the genes for enzymes in these competing pathways can redirect metabolic flux towards this compound biosynthesis. nih.gov

Heterologous Gene Expression and Enzyme Engineering: Introducing genes from different organisms or engineering existing enzymes can create novel analogs of this compound with potentially improved properties. nih.gov This involves modifying the substrate specificity or catalytic efficiency of the biosynthetic enzymes.

Optimization of Fermentation Conditions: Fine-tuning culture conditions such as media composition, temperature, and aeration is crucial for maximizing the productivity of the engineered microbial strain. tandfonline.com

By applying these strategies, it is feasible to develop robust microbial strains for the sustainable and scalable production of this compound and a diverse library of related quassinoids.

Advanced Research Methodologies and Future Perspectives for Bruceanol G

Integration of Multi-Omics Technologies in Bruceanol G Research (e.g., Genomics, Proteomics, Metabolomics)

The multifaceted nature of cellular responses to therapeutic agents necessitates a holistic analytical approach. Multi-omics, which integrates data from genomics, proteomics, and metabolomics, offers a powerful lens through which to understand the complex biological impacts of compounds like this compound. umassmed.edunih.govgenedata.com

Genomics and Transcriptomics : Genomics, the study of an organism's complete set of DNA, and transcriptomics, the analysis of RNA transcripts, provide foundational insights into the genetic and gene expression changes induced by a compound. isaaa.orgslideshare.net While the genome remains relatively constant, the transcriptome is dynamic and reflects the genes that are actively being expressed in a cell at a given time. libretexts.org In the context of this compound research, these technologies can identify genes and pathways that are upregulated or downregulated upon treatment, offering clues to its mechanism of action.

Proteomics : As the final products of genes, proteins carry out a vast array of functions within the cell. libretexts.org Proteomics, the large-scale study of proteins, can reveal post-translational modifications and changes in protein abundance that are not apparent at the genomic or transcriptomic level. libretexts.org For a compound like this compound, proteomic studies can identify the specific proteins it interacts with, providing direct evidence of its molecular targets. researchgate.net For instance, proteomic approaches have been crucial in identifying that the expression of certain proteins is affected during disease processes like cancer. libretexts.org

By integrating these multi-omics datasets, researchers can construct a more complete picture of this compound's biological activity, connecting genomic variations to changes in protein function and metabolic pathways. umassmed.edu This integrated approach is essential for elucidating complex mechanisms of action and for the discovery of novel biomarkers and therapeutic targets. umassmed.edunih.gov

High-Throughput Screening (HTS) in this compound and Quassinoid Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast libraries of compounds against specific biological targets. evotec.combmglabtech.com This technology is particularly valuable in natural product research for identifying new bioactive molecules like quassinoids from complex mixtures. ucl.ac.uk

The HTS process typically involves miniaturized assays in microtiter plates, where the activity of thousands of compounds can be assessed simultaneously using robotic automation. evotec.comsygnaturediscovery.comencyclopedia.pub This approach dramatically accelerates the initial stages of drug discovery by quickly identifying "hits"—compounds that exhibit a desired biological effect. bmglabtech.com

For this compound and other quassinoids, HTS can be employed to:

Screen extensive natural product libraries to discover novel quassinoids with potent biological activities.

Evaluate the cytotoxicity of isolated compounds against a wide range of cancer cell lines to identify those with the highest therapeutic potential.

Identify compounds that modulate specific cellular pathways or protein targets, thereby elucidating their mechanisms of action.

While HTS is a powerful tool for hit identification, it is important to note that it represents the initial step in a long pipeline. bmglabtech.com The hits generated from HTS campaigns require further validation and optimization to become viable drug candidates.

Development of Innovative In Vitro Model Systems for Mechanistic Studies

To bridge the gap between in vitro experiments and clinical reality, researchers are increasingly turning to more physiologically relevant model systems. Traditional two-dimensional (2D) cell cultures, while useful, often fail to recapitulate the complex three-dimensional (3D) architecture and cellular heterogeneity of native tissues. thewellbio.comcancerdiscoveryhub.com

The advantages of using organoids in this compound research include:

Enhanced Physiological Relevance : Organoids better reflect the in vivo environment, leading to more predictive data on drug efficacy and toxicity. thewellbio.com

Patient-Specific Drug Testing : PDOs allow for the screening of compounds against a patient's specific tumor, paving the way for personalized treatment strategies. cancerdiscoveryhub.comnih.gov

Modeling Tumor Microenvironment : Organoids can be co-cultured with immune cells and other stromal cells to study the complex interactions within the tumor microenvironment. cancerdiscoveryhub.com

Application of Computational Chemistry and Artificial Intelligence in Quassinoid Drug Discovery

Computational chemistry and artificial intelligence (AI) are transforming the landscape of drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.govsteeronresearch.com These powerful tools are increasingly being applied to the study of natural products, including quassinoids. nih.gov

Computational methods such as molecular docking , molecular dynamics simulations , and quantitative structure-activity relationship (QSAR) modeling allow researchers to:

Predict the binding affinity of quassinoids to their protein targets. nih.gov

Understand the molecular interactions that govern this binding. steeronresearch.com

Identify the key structural features responsible for their biological activity.

Screen massive virtual libraries of compounds to identify potential new drug candidates. drugtargetreview.comeurofinsdiscovery.com

Predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of compounds. nih.gov

Design novel molecules with optimized therapeutic properties. mdpi.com

Identification of Unexplored Biological Targets and Signaling Pathways for this compound

While this compound has shown promising cytotoxic effects, a complete understanding of its molecular mechanisms requires the identification of all its biological targets and the signaling pathways it modulates. nih.gov Research into other quassinoids, such as Brusatol (B1667952), has revealed a multitude of targets and pathways, suggesting that this compound may also have a complex mechanism of action.

For example, Brusatol has been shown to target the PI3K/AKT signaling pathway and inhibit the NRF2-mediated antioxidant response. researchgate.netacs.org It also affects various other cellular processes, including cell proliferation, apoptosis, and angiogenesis. researchgate.netfrontiersin.org Given the structural similarities among quassinoids, it is plausible that this compound may also interact with some of these pathways.

Modern research approaches to identify novel targets include:

Phosphoproteomic analysis : As demonstrated with bruceine A, another quassinoid, this technique can identify changes in protein phosphorylation, pointing to the involvement of specific signaling pathways like the p38α MAPK pathway. nih.gov

Affinity chromatography and mass spectrometry : These methods can be used to pull down proteins that directly bind to this compound.

Genetic screens (e.g., CRISPR-Cas9) : These can identify genes that, when knocked out, confer resistance or sensitivity to this compound, thereby implicating their protein products as potential targets.

By systematically exploring these avenues, researchers can uncover the full spectrum of this compound's biological activity, which may reveal new therapeutic applications and opportunities for combination therapies.

Research Challenges and Opportunities in this compound Natural Product Development

The development of natural products like this compound into clinically approved drugs is fraught with challenges, but also presents significant opportunities.

Challenges:

Supply and Sustainability : Obtaining a consistent and sufficient supply of the natural source material can be a major hurdle. mdpi.com

Structural Complexity : The complex chemical structures of many natural products, including quassinoids, can make their synthesis and modification difficult and costly. ucl.ac.uk

Intellectual Property : Securing intellectual property rights for naturally occurring compounds can be complex. mdpi.com

Opportunities:

Chemical Diversity : Natural products offer an unparalleled diversity of chemical scaffolds that are often not found in synthetic compound libraries, providing a rich source of novel drug leads. ucl.ac.uk

Biological Relevance : Having been shaped by evolution, natural products are often inherently bioactive and possess drug-like properties. nih.gov

Technological Advances : Innovations in screening, analytical techniques, and synthetic biology are helping to overcome many of the traditional challenges associated with natural product research. nih.govjournaljpri.com

Q & A

Q. What ethical frameworks apply to preclinical studies involving this compound, particularly regarding animal welfare and data transparency?

  • Methodological Answer : Follow institutional Animal Care and Use Committee (IACUC) guidelines for humane endpoints (e.g., tumor size limits). Publish negative results to avoid publication bias. Use the ARRIVE 2.0 checklist for comprehensive reporting. For computational studies, share code via GitHub to ensure algorithmic transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.